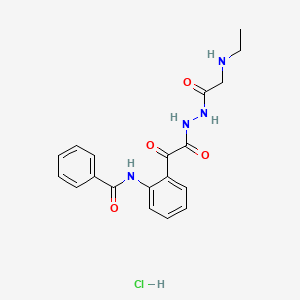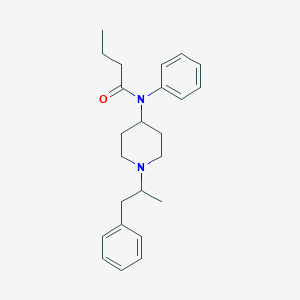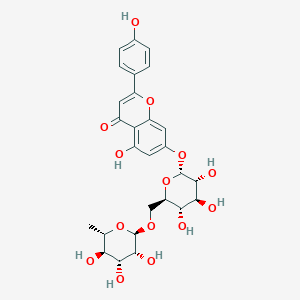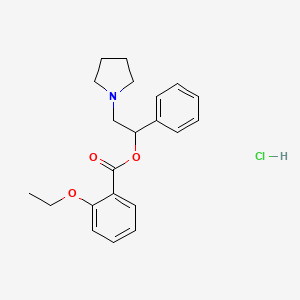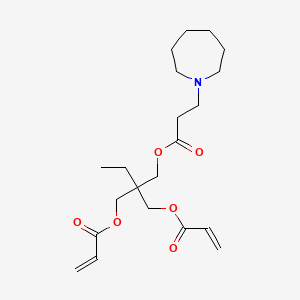
Methyl-penicillanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-penicillanate is a derivative of penicillin, a well-known β-lactam antibiotic It is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, which is essential for its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-penicillanate can be synthesized through several methods. One common approach involves the reaction of penicillanic acid with methanol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-penicillanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the β-lactam ring, producing amino alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the β-lactam ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Diborane is often used as a reducing agent for the β-lactam ring.
Substitution: Reagents such as methyl iodide and strong anhydrous bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted penicillanates.
Wissenschaftliche Forschungsanwendungen
Methyl-penicillanate has a wide range of applications in scientific research:
Wirkmechanismus
Methyl-penicillanate exerts its effects by inhibiting bacterial cell wall synthesis. It targets the d-alanyl-d-alanine carboxypeptidase-transpeptidase enzyme, commonly referred to as dd-peptidase. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin G: A widely used β-lactam antibiotic with a similar structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring instead of the five-membered thiazolidine ring.
Carbapenems: β-lactam antibiotics with a pyrroline ring fused to the β-lactam ring.
Uniqueness
Methyl-penicillanate is unique due to its specific side chain modifications, which can enhance its stability and spectrum of activity compared to other β-lactam antibiotics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Eigenschaften
CAS-Nummer |
4027-61-6 |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
DJANLSNABDFZLA-RQJHMYQMSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC)C |
Kanonische SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


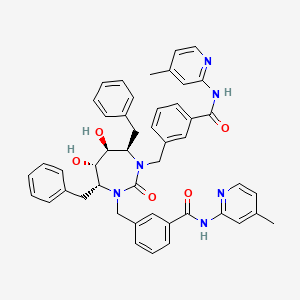
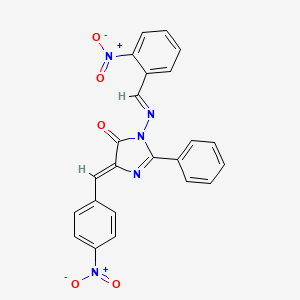


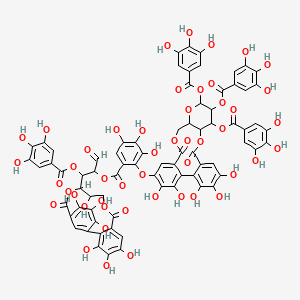
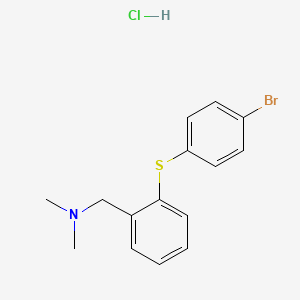
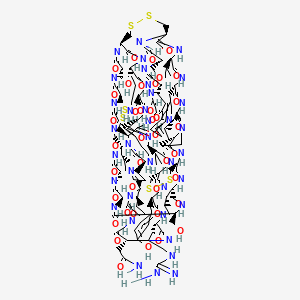
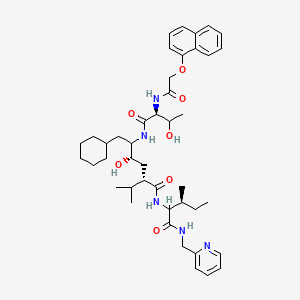
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
